Cgp 55802A
Description
Structure
2D Structure
Properties
CAS No. |
152564-63-1 |
|---|---|
Molecular Formula |
C18H24IN5NaO7P |
Molecular Weight |
603.3 g/mol |
IUPAC Name |
sodium (E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-(phosphonomethyl)dec-3-enoate |
InChI |
InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+; |
InChI Key |
FASKOKIDAZVESF-LBEJWNQZSA-M |
Isomeric SMILES |
C1=CC(=C(C(=C1C(=O)NCCCCCC/C(=C\C(C(=O)[O-])N)/CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NCCCCCCC(=CC(C(=O)[O-])N)CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 55802A; Cgp-55802A; Cgp55802A. |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of Cgp 55802a
Target Specificity at the NMDA Receptor Glutamate (B1630785) Recognition Site
NMDA receptors are complex heteromers typically composed of two obligatory NR1 subunits and two NR2 subunits (NR2A-D) or NR3 subunits (NR3A-B). mdpi.comfrontiersin.org The glutamate binding site is primarily located on the NR2 subunits. nih.govbiorxiv.org CGP 55802A demonstrates specificity for this site. medchemexpress.com
Affinity and Potency Characterization of this compound
This compound has been characterized as a high-affinity ligand for the NMDA receptor. nih.govhep-bejune.ch Studies have indicated that it interacts with nanomolar affinity at the binding site for NMDA agonists and competitive antagonists. nih.govpnas.org Its potency as an NMDA antagonist has been demonstrated in functional assays, such as the inhibition of NMDA receptor-mediated synaptic responses in hippocampal slices, where it drastically reduced the amplitude of responses at low concentrations. pnas.org
While specific Ki or IC50 values for this compound across different NMDA receptor subtypes were not consistently available in the search results, its characterization as a nanomolar affinity ligand at the agonist/competitive antagonist binding site highlights its potent interaction with the receptor.
Competitive Antagonism at NMDA Receptor
Research indicates that this compound functions as a competitive antagonist at the NMDA receptor. nih.govpnas.org This is supported by findings where the concentrations of various ligands required to inhibit the photoaffinity reaction of 125I-labeled this compound were very similar to those needed to inhibit its reversible binding, suggesting competition for the same binding site. pnas.org The binding site for NMDA receptor agonists and competitive antagonists in adult brain is associated with a protein component that interacts with this compound. pnas.org
Photoaffinity Labeling Mechanism and Applications
This compound is notable for its use as a photoaffinity ligand, particularly in its radioiodinated form (125I-CGP 55802A). nih.govhep-bejune.chnih.govmedchemexpress.compnas.org Photoaffinity labeling is a technique used to identify and study ligand-binding sites on proteins by forming a covalent bond between the ligand and the protein upon photoactivation, typically with UV light. pnas.org
Covalent Linking to NMDA Receptors In Situ
125I-CGP 55802A allows for the covalent labeling of NMDA receptors in their native environment ("in situ"). nih.govhep-bejune.chnih.govmedchemexpress.compnas.orgmedkoo.com This covalent linkage is achieved by incubating the radiolabeled ligand with brain membranes or tissue followed by irradiation with UV light at a specific wavelength, such as 355 nm. pnas.org This process results in the irreversible attachment of the radioactive label to proteins located at or near the ligand binding site of the NMDA receptor. pnas.org
Identification of Photolabeled NMDA Receptor Subunits
The application of 125I-CGP 55802A as a photoaffinity label has been instrumental in identifying the protein subunits that constitute the NMDA receptor complex and are associated with the agonist/competitive antagonist binding site. nih.govmedchemexpress.compnas.org Analysis of photolabeled brain membranes by techniques such as SDS-PAGE reveals specifically labeled protein bands corresponding to different molecular weights. pnas.org
In adult brain tissue, a prominent protein band of approximately 175 kDa was specifically labeled by 125I-CGP 55802A. nih.govpnas.org This protein was identified as a glycoprotein (B1211001), with its size reducing to about 165 kDa after deglycosylation. pnas.org In early postnatal brain, both 175 kDa and 115 kDa proteins were photolabeled, with the labeling pattern shifting to predominantly the 175 kDa band in adult brain, indicating developmental changes in receptor composition. nih.govpnas.orgnih.gov In cerebellar granule cell cultures, a 115 kDa protein was exclusively photolabeled. nih.govpnas.org
Association with NR2A and NR2B Subunits
Based on their molecular sizes, the photolabeled proteins of 175 kDa and 115 kDa were considered likely to correspond to specific NMDA receptor subunits. nih.govnih.gov The 115 kDa photolabeled protein (105 kDa after deglycosylation) corresponds in size to the NR1 subunit. pnas.org The 175 kDa protein is likely associated with NR2 subunits. nih.gov
Further studies using recombinant NMDA receptors expressed in cell lines provided more direct evidence regarding subunit association. nih.govpnas.org When the NR1 subunit was coexpressed with either the NR2A, NR2B, or NR2C subunits, specific photolabeling with 125I-CGP 55802A was observed only with the combination of NR1/NR2A. nih.govpnas.org Both the NR1 (around 115 kDa) and NR2A (around 175 kDa) subunits were photolabeled in this recombinant system, corresponding in size to the proteins labeled in situ. nih.govpnas.org While the NR1/NR2A combination was photoreactive, the lack of subunit-selective photolabeling in this system compared to the selective labeling patterns observed in native brain tissue suggested the presence of additional factors or receptor components in situ influencing subunit-selective photoreactivity. nih.govpnas.org
Although direct photolabeling of NR2B-containing receptors with 125I-CGP 55802A in recombinant systems was not observed in these specific studies, other evidence suggests an association with NR2B subunits in native tissue, particularly in early postnatal development where the 175 kDa band likely represents NR2B-containing receptors. nih.govfrontiersin.orgpnas.orgresearchgate.net The 175 kDa photolabeled protein in adult brain displays a ligand binding profile and autoradiographical distribution consistent with NMDA receptors. nih.govpnas.org
Here is a summary of the photolabeled proteins observed with 125I-CGP 55802A:
| Source | Photolabeled Protein Size (kDa) | Putative Subunit Association | Notes |
| Adult Brain Membranes | ~175 | NR2A and/or NR2B | Predominant band, glycoprotein nih.govnih.govpnas.org |
| Early Postnatal Brain | ~175, ~115 | NR2A/NR2B, NR1 | Developmental expression nih.govpnas.orgnih.gov |
| Cerebellar Granule Cultures | ~115 | NR1 | Selective labeling nih.govpnas.org |
| Recombinant NR1/NR2A | ~175, ~115 | NR2A, NR1 | Photoreactive combination nih.govpnas.org |
Characterization of 175 kDa Protein
Photoaffinity labeling experiments using 125I-labeled this compound in brain membranes have consistently identified a protein band with a molecular mass of approximately 175 kDa that is specifically labeled. nih.govpnas.orgnih.govresearchgate.net This specific photolabeling of the 175 kDa protein was observed across various species, including rat, bovine, porcine, chicken, monkey, and human brain membranes. pnas.org
Further characterization revealed that this 175 kDa protein is a glycoprotein, as enzymatic deglycosylation resulted in a reduction of its apparent size to 165 kDa. pnas.org In addition to the prominent 175 kDa band, a fainter specifically labeled band at 115 kDa was also observed upon overexposure of the gels, which reduced to 105 kDa after deglycosylation. pnas.org
Experiments were conducted to assess whether the photolabeled 175 kDa protein is a constituent of the NMDA receptor. The potency of various NMDA receptor ligands in inhibiting the photoaffinity labeling of the 175 kDa band was found to be very similar to their potency in inhibiting the reversible binding of 125I-labeled this compound, suggesting that the binding site is associated with this protein. pnas.org The stereoselectivity observed for reversible binding was also retained for the photolabeled site on the 175 kDa protein. pnas.org
Based on its molecular size, the photolabeled 175 kDa protein is considered likely to correspond to the NR2A and/or NR2B subunits of the NMDA receptor. nih.govnih.gov
Table 1: Inhibition of 125I-labeled this compound Binding and Photolabeling by NMDA Receptor Ligands
| Displacer | Reversible Binding IC₅₀ (nM) | Irreversible Photolabeling IC₅₀ (nM) |
| NMDA | High (Lower Potency) | Similar to Reversible Binding |
| CGP 40116 | ~100-fold more potent than CGP 40117 | Retained Stereoselectivity |
| CGP 40117 | Less Potent | Retained Stereoselectivity |
| Kainate | No displacing potency | Not applicable |
| AMPA | No displacing potency | Not applicable |
| MK801 | No displacing potency | Not applicable |
Note: Data compiled from search result snippets. Specific IC₅₀ values for all compounds were not consistently available across snippets, but relative potencies and trends were indicated. pnas.org
Subunit-Selective Interactions and Implications for NMDA Receptor Heterogeneity
Studies utilizing 125I-labeled this compound have provided insights into the subunit composition of native NMDA receptors and their heterogeneity. nih.govresearchgate.net Photoaffinity labeling experiments in different brain regions and developmental stages revealed variations in the pattern of photolabeled proteins. pnas.orgnih.govresearchgate.net
In adult brain membranes, the predominant specifically photolabeled protein was the 175 kDa band. pnas.orgnih.govresearchgate.net In contrast, in early postnatal brain, both the 175 kDa and a 115 kDa protein were photolabeled, with the labeling pattern transitioning to the adult pattern around postnatal day 10. pnas.orgnih.govresearchgate.net A distinct pattern was observed in cerebellar granule cell cultures, where photolabeling was primarily directed to the 115 kDa protein. pnas.orgnih.govresearchgate.net This developmental and regional variation in photolabeling patterns suggests a structural maturation and heterogeneity of NMDA receptors in situ. nih.govresearchgate.net
To investigate the subunit basis of these observations, recombinant NMDA receptors with defined subunit compositions were subjected to photolabeling. pnas.orgnih.gov When the NR1 subunit was coexpressed with either the NR2A, NR2B, or NR2C subunits in 293 cells, photoreactivity with 125I-labeled this compound was observed only for the combination of NR1 plus NR2A. pnas.orgnih.gov Both the NR1 and NR2A subunits were photolabeled in this recombinant system, corresponding in size to the proteins labeled in situ. nih.gov
Table 2: Photolabeling Pattern of NMDA Receptors with 125I-labeled this compound
| Source | Photolabeled Protein(s) (kDa) | Notes |
| Adult Brain Membranes | 175 | Predominant band |
| Early Postnatal Brain | 175, 115 | Pattern switches to adult around P10 |
| Cerebellar Granule Cells | 115 | Primary band |
| Recombinant NR1 + NR2A | NR1, NR2A (corresponding to 175 and 115 kDa) | Both subunits labeled |
| Recombinant NR1 + NR2B | No significant labeling | |
| Recombinant NR1 + NR2C | No significant labeling |
Note: Data compiled from search result snippets. The sizes of NR1 and NR2A subunits correspond to the observed photolabeled bands. pnas.orgnih.govresearchgate.net
Methodological Applications of Cgp 55802a in Neurobiological Research
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for characterizing receptors, and CGP 55802A has been instrumental in studying GABA_B receptors using this approach. These assays typically involve using a radiolabeled ligand that binds to the receptor of interest. This compound, or a radiolabeled version of it, can be used either as the primary radioligand or as a competing ligand to determine the binding characteristics of other compounds.
Reversible Binding Studies
Studies have demonstrated that the binding of this compound to GABA_B receptors is reversible. Reversible binding is a key characteristic for a pharmacological tool used in equilibrium binding studies, as it allows for the achievement of a steady state where the rates of association and dissociation are equal. This reversibility is essential for accurate determination of binding parameters like affinity and receptor density.
Saturation and Displacement Binding Kinetics
Saturation binding experiments using a radiolabeled ligand that binds to the GABA_B receptor (which could be this compound itself if a radiolabeled version is used, or another suitable radioligand) in the presence of varying concentrations of the radioligand allow for the determination of the maximum number of binding sites (Bmax) and the dissociation constant (Kd). The Kd represents the affinity of the ligand for the receptor. Displacement binding assays, on the other hand, involve using a fixed concentration of a radiolabeled ligand and varying concentrations of a non-labeled compound, such as this compound, to displace the radioligand from the receptor. These studies allow for the determination of the inhibition constant (Ki) of the displacing compound, which is a measure of its affinity for the receptor. Research findings using these methods have provided detailed information on the binding characteristics of this compound and other ligands at the GABA_B receptor.
Autoradiographical Mapping of Receptor Distribution
Autoradiography is a powerful technique used to visualize the distribution of receptors in tissue sections, typically brain slices. By using a radiolabeled ligand that selectively binds to the receptor of interest, the location and density of these receptors can be mapped. Radiolabeled this compound, or another suitable radioligand for GABA_B receptors displaced by this compound, has been utilized in autoradiographical studies to determine the distribution of GABA_B receptors in the central nervous system.
Regional Distribution in Central Nervous System Structures
Autoradiographical studies employing this compound have revealed the regional distribution of GABA_B receptors across various brain structures. These studies have shown that GABA_B receptors are widely distributed but with varying densities in different areas. For instance, research has mapped their presence in regions such as the cerebral cortex, hippocampus, thalamus, and cerebellum, among others. The specific pattern of distribution provides insights into the potential roles of GABA_B receptors in the functions of these brain regions.
Subcellular Localization of NMDA Receptor Binding Sites
Studies investigating the subcellular localization of NMDA receptor binding sites have utilized radioligands such as [3H]MK-801. These studies aim to determine where within a neuron or synapse NMDA receptors are located. Research has explored the association of NMDA receptor binding sites with specific subcellular compartments or proteins, such as PSD-95, a major scaffolding protein found at the postsynaptic density of excitatory synapses. Understanding the subcellular localization of NMDA receptors is crucial for elucidating their role in synaptic function and plasticity.
Electrophysiological Investigations
Analysis of NMDA-Mediated Excitatory Postsynaptic Potentials
Excitatory postsynaptic potentials (EPSPs) mediated by NMDA receptors play a critical role in synaptic transmission and plasticity. mdpi.com this compound is utilized in the analysis of these NMDA-mediated EPSPs due to its antagonistic action on NMDA receptors. pnas.org By applying this compound, researchers can block or reduce the NMDA receptor contribution to the total EPSP, thereby isolating and studying the components mediated by other receptors, such as AMPA receptors, or quantifying the NMDA receptor-dependent component itself. researchgate.netnsolns.com This allows for a clearer understanding of the specific role of NMDA receptors in synaptic events. Studies have shown that NMDA receptor-mediated components of EPSPs can be enhanced under certain conditions, and pharmacological isolation using antagonists like this compound is a method to analyze these changes. researchgate.net
Biochemical Characterization of NMDA Receptor Complexes
Biochemical characterization of NMDA receptor complexes is essential for understanding their subunit composition, structure, and interactions with other proteins. This compound, particularly in its radiolabeled form (e.g., 125I-labeled this compound), is a valuable tool for these studies as a photoaffinity ligand that specifically labels the glutamate (B1630785) recognition site of NMDA receptors. ontosight.aipnas.orgpnas.orgdntb.gov.uaresearchgate.net
Protein Isolation and Gel Electrophoresis Techniques
Protein isolation and gel electrophoresis are fundamental techniques in the biochemical characterization of protein complexes. These methods are used to separate and analyze proteins based on properties such as size and charge. nih.govnih.govbio-rad.com In the context of NMDA receptor research using this compound, these techniques are applied following the labeling of receptors with the photoaffinity ligand. After labeling, brain membranes or tissue extracts are prepared, and the labeled proteins, including the NMDA receptor subunits bound by this compound, are isolated. Gel electrophoresis, such as SDS-PAGE, is then used to separate the labeled proteins by size. pnas.org Autoradiography is subsequently employed to detect the radiolabeled proteins, allowing researchers to identify the specific protein bands that correspond to NMDA receptor subunits or associated proteins that have been labeled by this compound. pnas.org Studies using 125I-labeled this compound have identified a specifically labeled protein band of approximately 175 kDa in brain membranes, consistent with the size of NMDA receptor subunits. pnas.org Deglycosylation experiments can further refine the estimated protein size. pnas.org Blue native gel electrophoresis is another technique suitable for separating intact protein complexes. nih.govspringernature.com
Immunochemical Approaches in Conjunction with this compound
Immunochemical approaches, such as Western blotting and immunoprecipitation, are powerful tools for studying protein expression levels, subunit composition, and protein-protein interactions within receptor complexes. springernature.com When used in conjunction with this compound, these techniques can provide further insights into the nature of the labeled NMDA receptor complexes. For example, after photoaffinity labeling with this compound, immunoprecipitation can be performed using antibodies specific to known NMDA receptor subunits (e.g., NR1 or NR2 subunits) or putative interacting proteins. jneurosci.org If the labeled protein is successfully immunoprecipitated by a subunit-specific antibody, it provides strong evidence that the protein labeled by this compound is indeed a component of that particular NMDA receptor complex. jneurosci.org Western blotting can be used to detect specific subunits in isolated protein fractions or to confirm the identity of the protein band labeled by this compound following gel electrophoresis. springernature.com These combined approaches allow for a detailed biochemical characterization of the NMDA receptor subtypes and their associated proteins that are targeted by this compound.
Cgp 55802a in the Study of Neurophysiological Processes and Models
Investigations into Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Research utilizing GABAB receptor antagonists has been crucial in understanding the nuances of this complex phenomenon.
Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity, representing the persistent strengthening and weakening of synaptic connections, respectively. nyu.edu The modulation of these processes by GABAB receptors is a key area of investigation.
Studies have shown that the blockade of GABAB receptors can have varied effects on LTP, depending on the stimulation protocol and the concentration of the antagonist used. For instance, the GABAB receptor antagonist CGP 35348 has been observed to produce a dose-dependent facilitation of LTP induced by theta burst stimulation (TBS). johnshopkins.edu However, at the highest concentrations, this facilitation can turn into depression, suggesting a delicate balance between the antagonist's effects on postsynaptic disinhibition and its action on presynaptic autoreceptors that regulate GABA release. johnshopkins.educapes.gov.br In contrast, LTP induced by high-frequency stimulation (HFS) appears to increase monotonically with the concentration of the antagonist, implying that the blockade of postsynaptic GABAB receptors is the primary contributing factor in this context. johnshopkins.edu
Research using the related antagonist CGP 55845 has demonstrated that while GABAA receptor-mediated inhibition is crucial for balancing persistent network activity, the activation of GABAB receptors contributes to the termination of this activity. jneurosci.org Blocking GABAB receptors with CGP 55845 was found to prolong the duration of persistent network activity. jneurosci.org
Conversely, LTD, the weakening of synaptic efficacy, is also influenced by GABAB receptor activity. While much of the research on LTD has focused on postsynaptic mechanisms, there is a growing understanding of presynaptic LTD, which can be initiated by the activation of presynaptically expressed Gi/o-coupled metabotropic receptors, a category that includes GABAB receptors. researchgate.net The application of GABAB receptor antagonists can prevent the induction of certain forms of LTD, highlighting the role of these receptors in the weakening of synaptic connections.
| Antagonist | Stimulation Protocol | Observed Effect |
|---|---|---|
| CGP 35348 | Theta Burst Stimulation (TBS) | Dose-dependent facilitation, turning to depression at high concentrations. johnshopkins.edu |
| CGP 35348 | High-Frequency Stimulation (HFS) | Monotonic increase in LTP with concentration. johnshopkins.edu |
| CGP 55845 | Persistent Network Activity | Prolonged duration of activity. jneurosci.org |
Contribution to Activity-Dependent Synaptic Modifications
Activity-dependent synaptic modifications are crucial for the refinement of neural circuits during development and for ongoing plasticity in the adult brain. The inhibitory tone set by GABAB receptors plays a significant role in gating these modifications. By blocking GABAB receptors with antagonists like CGP 55802A, researchers can investigate the impact of removing this inhibitory brake on synaptic plasticity.
Research on Neuronal Development and Maturation
The development of the nervous system is a highly orchestrated process involving the birth of new neurons, their migration, differentiation, and integration into functional circuits. GABA, acting through its receptors, is now understood to be an important developmental signal. frontiersin.org
Developmental Regulation of NMDA Receptor Subunit Expression
While direct evidence linking this compound to the specific regulation of NMDA receptor subunit expression is not prominent, the interplay between GABAB and NMDA receptors is well-established. GABAB receptor activation can inhibit NMDA receptor-mediated responses. Therefore, the use of antagonists like this compound can disinhibit NMDA receptors, which are themselves critical for many aspects of neuronal development, including the regulation of their own subunit expression. The expression of different NMDA receptor subunits changes over the course of development, and this developmental profile is crucial for the proper maturation of synaptic function.
Impact on Neuronal Differentiation and Circuit Formation
Recent studies have highlighted a neurotrophic role for GABAB receptors in neuronal development. frontiersin.org Antagonism of these receptors has been shown to influence neuronal differentiation and the formation of neural circuits.
For instance, research indicates that the administration of a GABAB receptor antagonist can promote hippocampal neurogenesis. nih.gov In studies involving cerebral ischemia in mice, the antagonist CGP52432 was found to enhance the proliferation of neural stem cells, increase the number of immature neurons, and promote the differentiation of newborn cells into neurons. nih.govresearchgate.net This suggests that the inhibition of GABAB receptors can foster a microenvironment conducive to neuronal differentiation.
Furthermore, GABA signaling is involved in the pruning of synapses during neural circuit assembly. cshl.edu Early in development, there is an overproduction of provisional synapses, and GABAergic transmission is thought to play a role in eliminating inappropriate or unnecessary connections. cshl.edu By using GABAB receptor antagonists, researchers can probe the specific contribution of this receptor subtype to the refinement and maturation of neural circuits. The blockade of GABAB receptors can alter the balance of excitatory and inhibitory inputs, which is critical for the proper wiring of the developing brain.
| Antagonist | Process | Finding |
|---|---|---|
| CGP52432 | Neuronal Differentiation | Enhanced proliferation of neural stem cells and differentiation into neurons. nih.govresearchgate.net |
| General GABAB Antagonists | Circuit Formation | Potential to influence synaptic pruning and the balance of excitation/inhibition. cshl.edu |
Analysis of Neurotransmitter Release and Modulation
GABAB receptors are prominently located on presynaptic terminals, where they act as autoreceptors to inhibit the release of GABA, and as heteroreceptors to inhibit the release of other neurotransmitters, such as glutamate (B1630785). The use of this compound has been instrumental in dissecting these modulatory roles.
By blocking presynaptic GABAB receptors, antagonists like this compound can lead to an increase in the release of neurotransmitters. patsnap.com This effect is a cornerstone of many studies investigating the regulation of synaptic transmission. For example, in the spinal cord, the GABAB receptor antagonist CGP55845 has been shown to enhance the synaptic strength between afferent fibers and motoneurons, an effect attributed to the tonic inhibition of transmitter release by GABAB receptors. mdpi.com This suggests that under baseline conditions, there is a level of ambient GABA that activates these receptors to suppress neurotransmitter release.
Exploration of Neural Circuit Function in Preclinical Models
The selective GABAB receptor antagonist, CGP 55845A, has become an invaluable pharmacological tool for dissecting the function of neural circuits in a variety of preclinical models. By blocking the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABAB receptors, researchers can probe the roles these receptors play in regulating network excitability, synaptic plasticity, and complex behaviors. Its high potency and selectivity allow for precise manipulation of GABAergic signaling, providing critical insights into the underlying mechanisms of brain function and the pathophysiology of neurological disorders. nih.govrndsystems.com
Application in Animal Models of Brain Function
In vivo studies using animal models have been crucial for understanding the systemic effects of GABAB receptor modulation on brain function and behavior. CGP 55845A has been employed in various models to investigate its impact on conditions characterized by neural hyperexcitability and cognitive impairments.
In a mouse model of hippocampal kindling, a model for temporal lobe epilepsy, the administration of CGP 55845A was found to prolong hippocampal afterdischarges, demonstrating that GABAB receptors play a significant role in regulating and containing seizure-like activity within hippocampal circuits. nih.gov This suggests that endogenous activation of GABAB receptors is a key mechanism for controlling hyperexcitability in the hippocampus. nih.gov
The compound has also been used to explore its potential in models of neurodevelopmental and acquired brain injury. In a mouse model for CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy, treatment with CGP 55845A rescued cognitive deficits. unibo.itmedchemexpress.com Specifically, it restored memory in the novel object recognition (NOR) task and was associated with an increase in the density and maturation of dendritic spines in the perirhinal cortex, indicating a role for GABAB receptor signaling in the structural and functional impairments seen in this disorder. unibo.itmedchemexpress.com
The following table summarizes key findings from these animal model studies:
| Animal Model | Brain Region/Function Investigated | Key Finding with CGP 55845A | Reference |
|---|---|---|---|
| Hippocampal Kindling (Mouse) | Hippocampal Excitability / Seizure Activity | Prolonged hippocampal afterdischarges, indicating GABAB receptors help control hyperexcitability. | nih.gov |
| CDKL5 Deficiency Disorder (Mouse) | Perirhinal Cortex / Recognition Memory | Restored novel object recognition memory and increased dendritic spine density and maturation. | unibo.itmedchemexpress.com |
| Neonatal Hypoxia-Ischemia (Mouse) | Motor Coordination / Spatial Memory | Improved overall motor function but had no significant effect on spatial learning and memory. | nih.govresearchgate.net |
Studies in In Vitro Neuronal Preparations
In vitro studies, primarily using brain slice preparations, allow for a more controlled investigation of the cellular and synaptic mechanisms affected by CGP 55845A. These studies have been fundamental in defining its action on both presynaptic and postsynaptic GABAB receptors and its influence on synaptic transmission and plasticity.
In rat hippocampal slices, CGP 55845A has been shown to be a highly potent antagonist at both pre- and postsynaptic GABAB receptors. nih.gov It effectively blocks the physiological consequences of GABAB receptor activation, including the late inhibitory postsynaptic potential (IPSP) and paired-pulse depression of inhibitory postsynaptic currents (IPSCs). nih.gov Similarly, in neocortical neurons, CGP 55845A abolishes the slow IPSP and reverses the paired-pulse depression of fast, GABAA receptor-mediated IPSPs, confirming that this depression is mediated by presynaptic GABAB autoreceptors on GABAergic interneurons. nih.gov
The role of GABAB receptors in modulating persistent network activity has been examined in entorhinal cortex slices. In this preparation, CGP 55845A increased the duration of spontaneous and evoked "Up states"—periods of sustained network activity analogous to those seen during certain behavioral states in vivo. jneurosci.org This finding suggests that GABAB receptor activation is a crucial factor in terminating periods of persistent activity. jneurosci.org
CGP 55845A is also frequently used as a tool to isolate other receptor systems and study synaptic plasticity phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govfrontiersin.orgkhanacademy.orgyoutube.com By blocking GABAB-mediated inhibition, researchers can more clearly assess the function of other neurotransmitter systems. For example, it has been used in conjunction with AMPA and NMDA receptor antagonists to isolate GABAA receptor-mediated responses in the hippocampus. nih.gov In studies of developing hippocampal circuits, blocking GABAB receptors with CGP 55845A was shown to enhance the probability of GABA release from mossy fiber terminals, suggesting that GABAB autoreceptors play a role in silencing synapses during early postnatal development. researchgate.net
Key findings from in vitro studies are highlighted in the table below:
| Preparation | Neural Process Investigated | Key Finding with CGP 55845A | Reference |
|---|---|---|---|
| Rat Hippocampal Slices (CA1) | Pre- and Postsynaptic GABAB Receptor Function | Potently blocked baclofen-induced effects and physiological consequences of GABAB activation (e.g., late IPSP, paired-pulse depression). | nih.gov |
| Rat Neocortical Slices | Presynaptic GABAB Autoreceptors | Abolished paired-pulse depression of IPSPs, indicating modulation of GABA release from interneurons. | nih.gov |
| Rat Entorhinal Cortex Slices | Persistent Network Activity ("Up States") | Increased the duration of Up states, suggesting GABAB receptors contribute to terminating persistent activity. | jneurosci.org |
| Mouse Hippocampal Slices (CA3) | Synaptic Transmission at Mossy Fibers | Enhanced the probability of GABA release, revealing a role for GABAB autoreceptors in silencing immature synapses. | researchgate.net |
| Mouse Visual Cortex Slices | Spontaneous and Evoked Inhibition | Increased frequency of spontaneous IPSCs and amplitude of evoked IPSCs, decreasing the paired-pulse ratio. | medchemexpress.com |
Advanced Research Methodologies and Future Perspectives
Integration with High-Throughput Screening Approaches
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid automated testing of vast libraries of chemical compounds for specific biological activity. celtarys.comnyu.edunih.gov In the context of GABAB receptors, which are G protein-coupled receptors (GPCRs), HTS is crucial for identifying novel agonists, antagonists, and allosteric modulators. nih.govrsc.org GPCRs are a major target class for pharmaceuticals, and efficient screening methods are essential for developing new therapeutics. nih.govprofacgen.com
CGP 55802A, as a well-characterized, high-affinity antagonist, serves as an essential benchmark compound in HTS campaigns. It is often used as a positive control or a competitive agent to validate the assay and identify new ligands that interact with the GABAB receptor. nih.gov Various HTS assay formats are employed for GPCRs, including:
Cell-based assays: These are the most common and measure the cellular response to receptor activation, such as changes in intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or calcium ion flux. celtarys.comnih.gov this compound can be used to confirm that the observed effects are specifically mediated by the GABAB receptor.
Biochemical assays: These methods, such as radioligand binding assays, directly measure the binding of a compound to the receptor. nih.gov In this format, this compound can be used to determine the binding affinity of new compounds through competitive displacement experiments.
Affinity Mass Spectrometry: This label-free approach uses cell membranes expressing the target receptor to screen for ligands, allowing for the identification of both orthosteric and allosteric modulators. rsc.org
The integration of this compound into these screening cascades ensures the specificity and reliability of the identified "hits," which can then be optimized for lead drug candidates. eurofinsdiscovery.com
| HTS Approach | Principle | Role of this compound | Typical Throughput |
|---|---|---|---|
| Cell-Based Calcium Flux Assay | Measures intracellular calcium changes upon GPCR activation (via Gαq pathway or engineered coupling). celtarys.comnih.gov | Confirms specificity by demonstrating blockade of agonist-induced calcium signals. | 10,000-100,000 compounds/day |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by test compounds. nih.gov | Used as an unlabeled competitor to establish a reference binding affinity (Ki). | 1,000-10,000 compounds/day |
| TR-FRET Assays | Measures time-resolved fluorescence resonance energy transfer to detect second messenger (e.g., cAMP) levels or protein-protein interactions. eurofinsdiscovery.com | Acts as a reference antagonist to quantify the potency of new compounds. | 10,000-50,000 compounds/day |
| Affinity Mass Spectrometry | Identifies compounds that bind to the receptor in native cell membranes without requiring labels. rsc.org | Can be used as a known binder to validate the screening setup and methodology. | ~1,000 compounds/day |
Complementary Use with Genetic and Optogenetic Techniques
Genetic and optogenetic techniques offer unprecedented spatiotemporal control over neural activity. nih.govresearchgate.net Optogenetics, in particular, allows for the activation or inhibition of specific, genetically defined populations of neurons with light, revolutionizing the study of neural circuits. elsevierpure.comnih.gov
The use of this compound in conjunction with these methods is crucial for dissecting the specific contribution of GABAB receptors to circuit function. For instance, researchers can optogenetically stimulate GABAergic neurons that project to a specific brain region and observe the resulting physiological or behavioral effects. nih.govfrontiersin.org Subsequent administration of this compound can determine which of these effects are mediated by presynaptic or postsynaptic GABAB receptors. physiology.org This pharmacological-genetic approach provides a powerful tool for validating the role of specific receptor pathways in a manner that is not possible with either technique alone. nih.govescholarship.org
This combined approach allows for precise interrogation of:
Synaptic transmission: By stimulating presynaptic terminals with light and recording postsynaptic currents, the role of presynaptic GABAB autoreceptors in modulating neurotransmitter release can be quantified. Applying this compound would block this autoreceptor function, providing clear evidence of its involvement. nih.gov
Neural circuit dynamics: Optogenetic manipulation of a neural population can alter network oscillations or behavioral outputs. The use of this compound helps to isolate the contribution of slow, modulatory GABAB-mediated inhibition from the fast, ionotropic inhibition mediated by GABAA receptors. neurology.org
Behavioral responses: If optogenetic activation of a specific pathway elicits a particular behavior, this compound can be used to test the hypothesis that this behavior is dependent on GABAB receptor signaling within that circuit.
Computational Modeling of Receptor Binding and Signaling Pathways
The absence of a high-resolution crystal structure for the full-length GABAB receptor has historically been a barrier to understanding ligand binding at an atomic level. uit.no However, advances in computational chemistry, particularly homology modeling and molecular docking, have provided valuable insights. nih.gov Homology models of the GABAB receptor subunits are typically constructed based on the crystal structures of related GPCRs, such as metabotropic glutamate (B1630785) receptors (mGluRs). plos.org
These models can be used to simulate the binding of ligands like this compound to the receptor's orthosteric site. Molecular docking studies can predict the binding pose and identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the antagonist. nih.govnih.govnih.gov This information is invaluable for:
Structure-Activity Relationship (SAR) studies: Understanding how this compound interacts with the receptor helps explain its high potency and selectivity and can guide the rational design of new antagonists with improved properties.
Virtual Screening: Computational models of the GABAB receptor can be used to screen large virtual libraries of compounds to identify novel potential ligands before undertaking expensive and time-consuming laboratory synthesis and testing. uit.no
Investigating Receptor Activation: By comparing the docked poses of agonists and antagonists like this compound, researchers can generate hypotheses about the conformational changes the receptor undergoes to transition from an inactive to an active state.
While these computational approaches are powerful, their predictions must be validated experimentally, for example, through site-directed mutagenesis of the predicted interacting residues.
| Computational Method | Description | Application to this compound |
|---|---|---|
| Homology Modeling | Building a 3D model of the GABAB receptor based on the known structure of a homologous protein (e.g., mGluR). plos.org | Creates a structural template of the receptor for docking studies. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. nih.govmdpi.com | Identifies the likely binding pose of this compound in the GABAB binding pocket and key interacting amino acid residues. |
| Molecular Dynamics (MD) Simulation | Simulates the movements and interactions of atoms and molecules over time to assess the stability of the ligand-receptor complex. nih.gov | Evaluates the stability of the predicted this compound binding pose and explores receptor dynamics upon binding. |
Potential for Developing Novel Neuropharmacological Probes
A key future direction for a compound as specific and potent as this compound is its use as a scaffold for the development of novel neuropharmacological probes. nih.gov Such probes are essential for studying receptor localization, density, trafficking, and signaling in both healthy and diseased states.
Potential applications include:
Radiolabeled Tracers for PET Imaging: By incorporating a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) into the this compound structure, a tracer for Positron Emission Tomography (PET) could be developed. This would allow for the non-invasive visualization and quantification of GABAB receptor density in the living human brain, providing a powerful diagnostic tool for neurological and psychiatric disorders where GABAB receptor dysfunction is implicated.
Fluorescent Probes: Attaching a fluorescent molecule to this compound would create a probe for use in advanced microscopy techniques like fluorescence resonance energy transfer (FRET) or single-particle tracking. These tools would enable researchers to visualize receptor movement on the cell surface, study receptor dimerization, and observe receptor internalization in real-time.
Photoaffinity Labels: Modifying this compound to include a photoreactive group would create a photoaffinity label. Upon binding to the receptor and exposure to UV light, this probe would form a covalent bond with nearby amino acid residues. This technique is invaluable for irreversibly labeling the receptor and unequivocally identifying the amino acids that constitute the binding pocket.
Biotinylated Probes: Conjugating biotin (B1667282) to this compound would allow for the purification and isolation of GABAB receptors and their associated protein complexes from tissue samples, facilitating proteomic studies of the GABAB receptor signalosome.
The development of these advanced probes, using this compound as a foundation, will continue to provide deeper insights into the complex biology of the GABAB receptor system.
Conclusion and Research Trajectory for Cgp 55802a
Summary of CGP 55802A's Contribution to NMDA Receptor Research
This compound, specifically in its iodinated form (125I-labeled this compound), has made notable contributions to NMDA receptor research as a high-affinity photoaffinity ligand targeting the glutamate (B1630785) recognition site nih.govnih.govmedchemexpress.comunifr.ch. This compound, chemically defined as the sodium salt of (E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-phosphonomethyl-dec-3-enoic acid, contains a photoreactive azido (B1232118) group and a radioactive iodine atom, enabling covalent labeling of the receptor upon UV irradiation pnas.org.
Early research utilizing 125I-labeled this compound provided crucial insights into the molecular composition of native NMDA receptors in situ nih.govpnas.orgpnas.org. Studies in adult brain membranes revealed specific photolabeling of a protein band with an apparent molecular mass of 175 kDa, which was associated with the binding site for NMDA agonists and competitive antagonists nih.govpnas.orgpnas.org. This protein was later suggested to likely correspond to the NR2A and/or NR2B subunits of the NMDA receptor nih.gov. The photolabeled protein was identified as a glycoprotein (B1211001), with its size being reduced to approximately 165 kDa after deglycosylation pnas.org.
Furthermore, this compound facilitated the molecular distinction of different NMDA receptor subtypes and demonstrated developmental changes in receptor structure pnas.orgpnas.org. Research in early postnatal brain showed photolabeling of both 175 kDa and 115 kDa proteins, with the labeling pattern transitioning to the adult pattern (predominantly 175 kDa) around postnatal day 10, indicating a structural maturation of NMDA receptors pnas.org. A distinct pattern was observed in cerebellar granule cell cultures, where a 115 kDa protein was exclusively photolabeled, suggesting the presence of a third receptor type in this context pnas.org.
In functional studies, this compound has been characterized as a selective and potent NMDA antagonist pnas.org. Experiments in hippocampal slices demonstrated that this compound potently reduced NMDA receptor-mediated synaptic responses, such as the multiple spikes observed in Mg2+-free medium after Schaffer collateral stimulation, without affecting non-NMDA receptor-mediated responses pnas.org.
Unexplored Research Avenues and Methodological Refinements
While this compound has been valuable, several research avenues remain unexplored, and methodological refinements could enhance its utility or lead to the development of even more powerful tools.
One area for further investigation involves a more detailed characterization of the 115 kDa protein photolabeled by this compound in specific developmental stages or cell types, such as cerebellar granule cells pnas.org. While the 175 kDa band is strongly associated with NR2A/B subunits, the precise identity and functional significance of the 115 kDa species in the context of native NMDA receptor complexes warrant further exploration. This could involve using more advanced proteomic techniques in conjunction with photoaffinity labeling.
Methodological refinements could focus on developing photoaffinity ligands with improved properties. Although this compound was the first photoaffinity ligand for the NMDA receptor with high affinity for the glutamate recognition site nih.gov, future efforts could aim for ligands with higher photoreactivity yields, greater specificity for particular NMDA receptor subtypes (e.g., GluN2C or GluN2D-containing receptors, which are less explored mdpi.com), or improved cell permeability for studies in live cells or more complex tissue preparations.
Exploring the interaction of this compound with different NMDA receptor subunit combinations beyond NR1/NR2A could also provide valuable structural and functional insights pnas.orgnih.gov. While initial studies with recombinant receptors focused on NR1/NR2A, the diversity of NMDA receptor composition in the brain, including the presence of GluN2B, GluN2C, GluN2D, and GluN3 subunits, suggests that this compound's interaction profile with these varied complexes could reveal subtype-specific binding characteristics mdpi.comnih.govaopwiki.org.
Furthermore, applying this compound or similar photoaffinity ligands in conjunction with advanced imaging techniques, such as super-resolution microscopy, could provide a more precise understanding of the spatial distribution and dynamic assembly of NMDA receptor subunits at synapses and extrasynaptic sites aopwiki.orgnih.gov. This could help to visualize which specific receptor populations are targeted by the ligand in native neuronal environments.
Future Directions in NMDA Receptor Ligand Development for Academic Inquiry
The development of NMDA receptor ligands for academic inquiry continues to be a critical area, building upon the foundation laid by compounds like this compound. Future directions are likely to focus on creating ligands with exquisite subtype selectivity, novel mechanisms of action, and improved properties for diverse research applications.
A major focus is the development of ligands that selectively target specific GluN2 or GluN3 subunits mdpi.comnih.govnih.gov. Given the distinct physiological roles and localization of different NMDA receptor subtypes, subtype-selective ligands are invaluable tools for dissecting the functions of specific receptor populations in neuronal circuits and during development mdpi.comaopwiki.orgmdpi.complos.org. This includes developing selective agonists, antagonists, and allosteric modulators for subunits like GluN2C, GluN2D, GluN3A, and GluN3B, which are less well-characterized compared to GluN2A and GluN2B mdpi.comnih.gov.
Beyond simple antagonism or agonism, future ligand development will likely explore compounds that modulate NMDA receptor function through allosteric sites or by influencing receptor trafficking and interactions with scaffolding proteins mdpi.comnih.gov. Ligands that can trap receptors in specific conformational states or interfere with subunit assembly could provide powerful means to study receptor dynamics and signaling nih.govnih.gov.
The design of photoaffinity and other chemical probes with enhanced capabilities is also a key future direction. This includes developing "clickable" probes that can be easily functionalized with fluorophores or other tags after labeling, facilitating downstream analysis via techniques like mass spectrometry or advanced microscopy. Probes that can be activated by specific wavelengths of light or other stimuli could allow for temporally and spatially controlled labeling experiments.
Furthermore, the development of ligands tailored for use in specific model systems, such as organotypic slice cultures, primary neuronal cultures, or in vivo animal models, is essential nus.edu.sg. This requires considering factors like solubility, stability, and ability to cross biological barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
